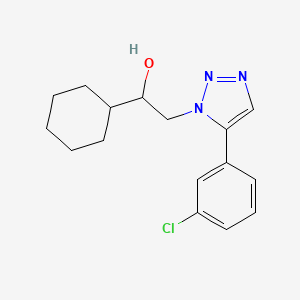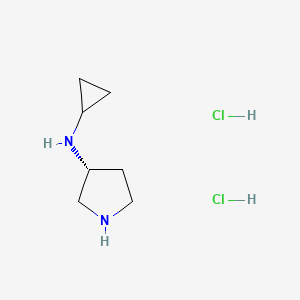
(R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is a chiral amine compound with a cyclopropyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-3-piperidone as the raw material.
Condensation Reaction: N-Boc-3-piperidone undergoes a condensation reaction with enantiomerically pure ®-tert-butanesulfinyl amide in the presence of a catalytic amount of pyrrolidine.
Recrystallization: The enantiomerically pure intermediate is then recrystallized from a mixture of ethyl alcohol and heptane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a chiral amine in drug synthesis.
Mecanismo De Acción
The mechanism of action of ®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and the biological system in which it is studied. The molecular targets and pathways involved include neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Aminopiperidine dihydrochloride: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
N-Cyclopropylpiperidine: Another similar compound with a cyclopropyl group attached to a piperidine ring.
Uniqueness
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is unique due to its chiral nature and the presence of both a cyclopropyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H16Cl2N2 |
|---|---|
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
(3R)-N-cyclopropylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6(1)9-7-3-4-8-5-7;;/h6-9H,1-5H2;2*1H/t7-;;/m1../s1 |
Clave InChI |
XQDRPUHGBBFNGI-XCUBXKJBSA-N |
SMILES isomérico |
C1CNC[C@@H]1NC2CC2.Cl.Cl |
SMILES canónico |
C1CC1NC2CCNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



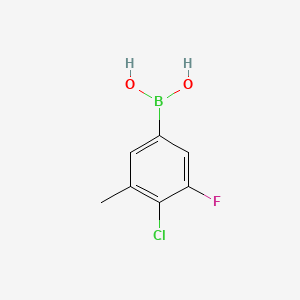
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
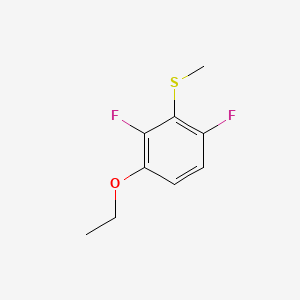



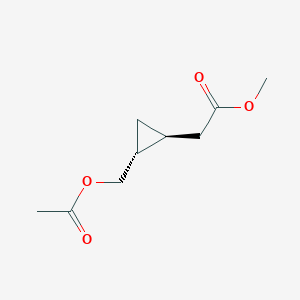
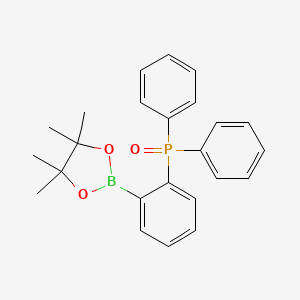

![N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)
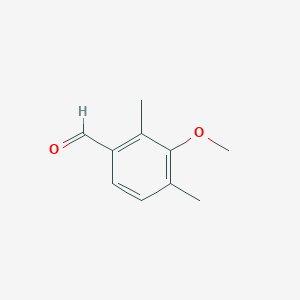
![[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B14026754.png)
